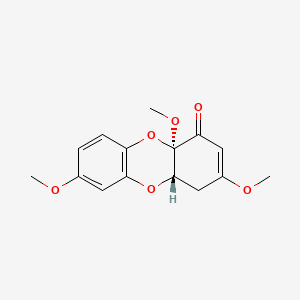
4a-Demethoxysampsone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Demethoxysampsone B is a natural compound known for its significant potential in scientific research, particularly in the study of various ailments such as cancer. This compound is recognized for its remarkable antitumor capabilities, effectively hindering the proliferation of malignant cells while stimulating programmed cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4a-Demethoxysampsone B involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of sodium methoxide in methyl alcohol, followed by refluxing and neutralization with hydrochloric acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of high-purity reagents and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: 4a-Demethoxysampsone B undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the compound.
Major Products: The major products formed from these reactions vary depending on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
4a-Demethoxysampsone B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s ability to inhibit cell proliferation and induce apoptosis makes it valuable in cancer research.
Medicine: Its antitumor properties are being explored for potential therapeutic applications in oncology.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of 4a-Demethoxysampsone B involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. Key pathways involved include the modulation of voltage-gated ion channels and the enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission .
Comparison with Similar Compounds
4a-Demethoxysampsone B is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Sampsone B: Another natural product with similar antitumor properties but differing in its molecular structure.
Substituted β-hydroxyamphetamines: These compounds share some structural similarities but differ significantly in their pharmacological activities and applications.
Properties
Molecular Formula |
C15H16O6 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
(4aS,10aR)-3,7,10a-trimethoxy-4,4a-dihydrodibenzo-p-dioxin-1-one |
InChI |
InChI=1S/C15H16O6/c1-17-9-4-5-11-12(6-9)20-14-8-10(18-2)7-13(16)15(14,19-3)21-11/h4-7,14H,8H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
JHCCCGDYBWNZBF-GJZGRUSLSA-N |
Isomeric SMILES |
COC1=CC(=O)[C@]2([C@H](C1)OC3=C(O2)C=CC(=C3)OC)OC |
Canonical SMILES |
COC1=CC(=O)C2(C(C1)OC3=C(O2)C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)
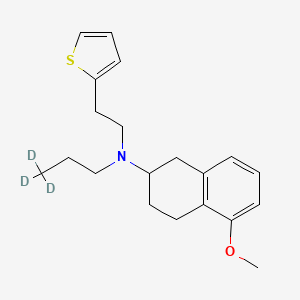
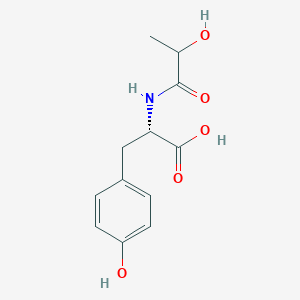

![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)
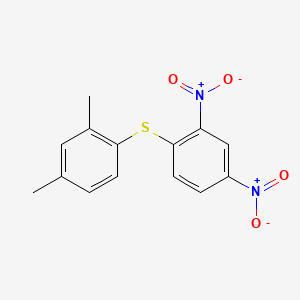
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
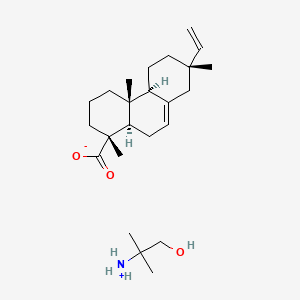
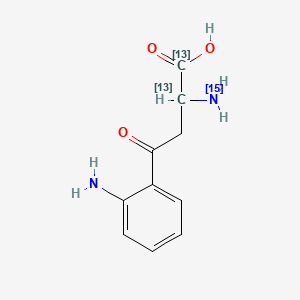
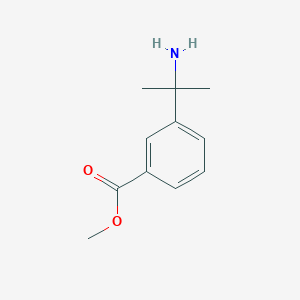

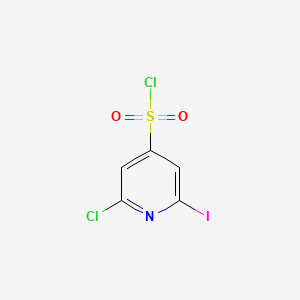
![L-[13C5]Xylose](/img/structure/B13442157.png)

